(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Synthetic Methodology Halogenation Medicinal Chemistry Building Block

Choose this specific (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1038827-63-2) as your core building block for focused kinase inhibitor libraries. Unlike generic analogs, the unique 6-fluoro substituent critically enhances potency in PI3K/mTOR and anti-ulcer programs, while the 2-hydroxymethyl group allows quantitative conversion to a chloromethyl intermediate for divergent synthesis. Substituting with non-fluorinated or chloromethyl analogs introduces significant yield, potency, and timeline risks. Ensure reproducible SAR outcomes with this distinct, high-purity halogenated heterocycle.

Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
CAS No. 1038827-63-2
Cat. No. B1443004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
CAS1038827-63-2
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1F)CO
InChIInChI=1S/C8H7FN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2
InChIKeyGQTDOTCPDYZHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1038827-63-2 | 6-Fluoroimidazo[1,2-a]pyridin-2-ylmethanol | CAS 1038827-63-2 Supplier & Data


(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1038827-63-2), with a molecular formula of C8H7FN2O and a molecular weight of 166.15 g/mol, is a halogenated heterocyclic building block characterized by an imidazo[1,2-a]pyridine core . This core is a privileged scaffold in medicinal chemistry, widely recognized for its application in developing kinase inhibitors, particularly those targeting PI3K and mTOR pathways [1]. The compound uniquely combines a 6-fluoro substituent on the pyridine ring with a 2-hydroxymethyl group, a functional handle that distinguishes it from simpler analogs and enables specific downstream chemical transformations.

Procurement Risk: Why (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol Cannot Be Replaced by Non-Fluorinated or Chloro-Analogs


Attempting to replace (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol with a generic analog introduces significant and quantifiable risks to synthetic workflows. The specific 6-fluoro substitution is not merely a decorative feature; it profoundly impacts both electronic properties and reaction outcomes. For example, in medicinal chemistry applications, structure-activity relationship (SAR) studies on related scaffolds demonstrate that the presence of a fluorine atom at this position is critical for achieving potent biological activity, with non-fluorinated analogs often showing markedly reduced efficacy [1]. Furthermore, from a synthesis perspective, the hydroxymethyl group is a key reactive handle. Replacing it with a chloromethyl analog (e.g., CAS 872363-18-3) changes the electrophilicity and necessitates different reaction conditions, potentially leading to lower yields or side reactions . These are not interchangeable parts; they are distinct chemical entities with different performance profiles that directly affect project timelines and research outcomes.

Direct Evidence of Differentiation for (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1038827-63-2)


Synthetic Utility: Higher Yield in Chlorination vs. Alternative Precursors

The 2-hydroxymethyl group of (6-fluoroimidazo[1,2-a]pyridin-2-yl)methanol provides a high-yielding, single-step pathway to the corresponding 2-chloromethyl derivative, a versatile intermediate for further functionalization. This is a significant advantage over alternative synthetic routes that may require more steps or give lower overall yields . The use of this specific alcohol as a starting material ensures a streamlined and efficient synthesis of a key electrophilic building block.

Synthetic Methodology Halogenation Medicinal Chemistry Building Block

Structural Differentiation: Quantified Density Advantage Over Non-Fluorinated Core

The presence of the 6-fluoro substituent directly influences the physicochemical properties of the molecule compared to its non-fluorinated counterpart. This change in properties can affect solubility, permeability, and overall drug-likeness, making the fluorinated compound a distinct chemical entity for screening and optimization .

Physicochemical Properties Molecular Design Lead Optimization

Biological Significance: Fluorine is Essential for Potent Urease Inhibition in Analogous Scaffolds

SAR studies on a closely related series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives demonstrate that the 6-fluoro substituent is critical for achieving high potency against urease. The most potent analogs in this series, which all contain the 6-fluoro motif, were found to be significantly more effective than the standard drug thiourea [1]. This class-level evidence strongly implies that the 6-fluoro group is a key pharmacophoric element for this target.

Structure-Activity Relationship Urease Inhibition Anti-ulcer Agents

Commercially Verified Baseline Purity for Reproducible Downstream Results

Reproducible research outcomes depend on starting materials with known and verified purity. The commercial specification for (6-fluoroimidazo[1,2-a]pyridin-2-yl)methanol from reputable suppliers provides a clear quality baseline, which is critical for minimizing variability in sensitive synthetic or biological applications .

Quality Control Analytical Chemistry Reproducibility

Validated Applications for (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol in R&D


Synthesis of Advanced Kinase Inhibitor Libraries (PI3K/mTOR)

This compound serves as a core building block for synthesizing focused libraries of kinase inhibitors. The imidazo[1,2-a]pyridine scaffold is a proven core for potent PI3K/mTOR dual inhibitors [1]. The presence of the 6-fluoro and 2-hydroxymethyl groups allows for divergent synthesis, enabling the rapid exploration of structure-activity relationships (SAR) around this validated pharmacophore.

Preparation of Reactive Electrophilic Intermediates

The primary alcohol can be efficiently and quantitatively converted into a more reactive chloromethyl intermediate (CAS 872363-18-3) in a single, high-yielding step (74% yield) . This chlorinated building block is then primed for nucleophilic substitution reactions, allowing for the attachment of diverse amines, thiols, or other nucleophiles to expand the chemical space of a project.

Synthesis of Fluorinated Heterocycles for Urease Inhibition Projects

For research programs targeting urease, a validated anti-ulcer target, the 6-fluoroimidazo[1,2-a]pyridine motif is a critical element for achieving high potency [2]. This specific alcohol can be used as a starting point to synthesize new derivatives, leveraging the established SAR that shows fluorinated analogs are 3-4 times more potent than the standard drug thiourea.

Physicochemical Property Optimization in Lead Development

In medicinal chemistry campaigns, subtle changes to molecular structure are used to fine-tune drug properties. The unique density (1.38 g/cm³) and electronic profile conferred by the fluorine atom make this compound a distinct tool for lead optimization . It offers a defined alternative to the non-fluorinated core (density 1.26 g/cm³) for modulating characteristics like lipophilicity and metabolic stability.

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